molecular formula C19H19N5O3 B6057539 5-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6057539
M. Wt: 365.4 g/mol
InChI Key: RVGQUISXVJCUMT-UHFFFAOYSA-N
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Description

The compound 5-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, a scaffold known for its diverse biological activities, particularly in oncology and antimicrobial applications . Its structure features:

  • A 1,3-benzodioxole substituent at position 5, which enhances lipophilicity and may improve blood-brain barrier penetration .
  • A 4-methylpiperazinyl group at position 2, which contributes to solubility and receptor binding via hydrogen bonding or charge interactions .

Its synthesis likely follows established routes for pyrido[2,3-d]pyrimidin-4(3H)-ones, involving cyclocondensation of aminopyrimidines with substituted aldehydes or ketones .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-23-6-8-24(9-7-23)19-21-17-16(18(25)22-19)13(4-5-20-17)12-2-3-14-15(10-12)27-11-26-14/h2-5,10H,6-9,11H2,1H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGQUISXVJCUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents
Compound Name Substituents Key Activities IC₅₀/Data Reference
5-(4-Bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one 5-(4-Bromophenyl), 2-(pyrrolidinyl) Anticancer (cell line data not specified) Molecular mass: 371.238 g/mol
7-(4-Chlorophenyl)-2-(thiophen-2-ylmethylene)hydrazinyl-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one 7-(4-Chlorophenyl), 2-(thiophen-2-ylmethylene)hydrazinyl Anticancer (HepG-2, PC-3, HCT-116) IC₅₀: 0.3–7.0 µM (superior to doxorubicin)
5-(4-Methoxyphenyl)-2-(4-bromobenzylidene)hydrazinyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one 5-(4-Methoxyphenyl), 7-(thiophen-2-yl) Antimicrobial Moderate activity against E. coli and S. aureus
Target Compound 5-(1,3-Benzodioxol-5-yl), 2-(4-methylpiperazinyl) Presumed kinase inhibition N/A (structural inference)

Key Observations :

  • The 1,3-benzodioxole group in the target compound may confer enhanced metabolic stability compared to 4-bromophenyl or 4-methoxyphenyl analogues .
Analogues with Varied Heterocyclic Cores
Compound Name Core Structure Key Activities Reference
2-(4-Methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4(3H)-one Kinase inhibition (unspecified targets)
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Calcium-sensing receptor antagonism
5-(Trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives Pyrido[4,3-d]pyrimidin-4(3H)-one Calcium-sensing receptor antagonism (osteoporosis treatment)

Key Observations :

  • The pyrido[2,3-d]pyrimidin-4(3H)-one core (target compound) is associated with multi-target kinase inhibition , while pyrido[4,3-d]pyrimidin-4(3H)-one derivatives are optimized for calcium-sensing receptor antagonism .
Toxicity and Pharmacokinetic Profiles
  • Hydrazinyl derivatives (e.g., compound 5a in ) are prone to forming reactive metabolites , increasing hepatotoxicity risks .
  • 4-Methylpiperazinyl substituents (as in the target compound) are linked to reduced metabolic toxicity compared to trifluoromethyl groups, which may generate toxic fluoroacetate metabolites .

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